6-Methyl-1,7-diazabicyclo[4.1.0]heptane
Description
Properties
CAS No. |
108602-71-7 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6-methyl-1,7-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H12N2/c1-6-4-2-3-5-8(6)7-6/h7H,2-5H2,1H3 |
InChI Key |
PFJRHQFBMJHYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCN1N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Bicyclic Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 6-methyl-1,7-diazabicyclo[4.1.0]heptane and structurally related bicyclic compounds:
Key Differences and Implications
Heteroatom Composition
- 7-Oxabicyclo[4.1.0]heptane (oxygen-based) is less basic than nitrogen-containing analogs, limiting its use in acid-catalyzed reactions. Its polarity makes it soluble in organic solvents, with a melting point of 40°C and boiling point of 129–130°C .
Ring Size and Strain
- Bicyclo[4.1.0] systems (7-membered) exhibit lower ring strain compared to bicyclo[3.2.0] (6-membered). For example, 4-thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., cephalosporins) leverage their compact structure for targeted antibiotic activity . The larger bicyclo[4.1.0] framework in the target compound may offer greater conformational flexibility.
Functional Groups
- In contrast, cis-3-azabicyclo[3.2.0]heptane-2,4-dione’s ketone groups increase electrophilicity, favoring nucleophilic addition reactions .
Research Findings and Limitations
- 7-Oxabicyclo[4.1.0]heptane is commercially utilized as a reagent (e.g., cyclohexene oxide derivatives) but lacks nitrogen’s versatility in medicinal chemistry .
- 4-Thia-1-azabicyclo[3.2.0]heptane derivatives demonstrate clinical efficacy as β-lactam antibiotics, highlighting the importance of sulfur in disrupting bacterial cell walls .
- Experimental data on this compound is scarce, necessitating further studies to validate its reactivity, stability, and biological activity.
Q & A
Q. How does this compound compare to structural analogs in reactivity and applications?
- Methodological Answer : Contrast with 7,7-dichlorobicyclo[4.1.0]heptane: Halogen substituents increase electrophilicity but reduce solubility. Use Hammett plots to quantify electronic effects. Applications in medicinal chemistry differ due to nitrogen’s hydrogen-bonding capacity .
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